molecular formula C24H23ClN2O5S B4583635 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)glycinamide

Cat. No. B4583635
M. Wt: 487.0 g/mol
InChI Key: PDRRJMUHDKKXAX-UHFFFAOYSA-N
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Description

N2-[(4-chlorophenyl)sulfonyl]-N1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-(3,4-dimethylphenyl)glycinamide is a chemical compound with potential antibacterial and antifungal properties. It belongs to a class of compounds known for their varied biological activities.

Synthesis Analysis

The synthesis of this compound involves multiple steps. Initially, 2,3-dihydro-1,4-benzodioxin-6-amine is reacted with 4-chlorobenzenesulfonyl chloride in an aqueous basic medium. Subsequently, various substituted anilines are treated with bromoacetyl bromide to obtain corresponding acetamides. These are then reacted with the initially formed compound in dimethylformamide (DMF) using lithium hydride as a base and activator. The structure of the synthesized compounds is confirmed using IR, 1H-NMR, and EI-MS spectral data (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound and related sulfonamides has been explored through various techniques like X-ray diffraction. Such analyses reveal details about the bond angles and the spatial arrangement of different functional groups in the molecule (Gowda et al., 2010).

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on synthesizing novel benzenesulfonamide derivatives and evaluating their biological activities. For instance, Fahim and Shalaby (2019) detailed the synthesis of various sulfonamide derivatives, including chlorinated compounds, and evaluated their in vitro antitumor activity against HepG2 and MCF-7 cell lines. Their studies also included molecular docking and density functional theory (DFT) calculations to assess the compounds' potential interactions with biological targets (Fahim & Shalaby, 2019).

Antimicrobial and Antifungal Agents

Another area of application involves the synthesis of derivatives with antimicrobial and antifungal properties. Abbasi et al. (2020) synthesized a series of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides and evaluated their antimicrobial potential. Some compounds exhibited promising antibacterial and antifungal activities, demonstrating the potential of these derivatives as therapeutic agents (Abbasi et al., 2020).

Pro-Apoptotic Effects and Anticancer Activity

Compounds bearing the sulfonamide fragment have been synthesized and tested for their anticancer properties. Cumaoğlu et al. (2015) investigated new sulfonamide derivatives for their pro-apoptotic effects on cancer cells, revealing that these compounds could significantly reduce cell proliferation and induce apoptosis through the activation of specific genes (Cumaoğlu et al., 2015).

Antiviral Activity

The synthesis and evaluation of sulfonamide derivatives for antiviral activity have also been explored. Chen et al. (2010) developed new sulfonamide derivatives and tested them against the tobacco mosaic virus, identifying compounds with notable anti-viral activities (Chen et al., 2010).

properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O5S/c1-16-3-7-20(13-17(16)2)27(33(29,30)21-8-4-18(25)5-9-21)15-24(28)26-19-6-10-22-23(14-19)32-12-11-31-22/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRRJMUHDKKXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)glycinamide

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